molecular formula C7H6N2 B577474 2-Ethynyl-5-methylpyrazine CAS No. 1207627-45-9

2-Ethynyl-5-methylpyrazine

Cat. No.: B577474
CAS No.: 1207627-45-9
M. Wt: 118.139
InChI Key: TWCMJRITGMORDX-UHFFFAOYSA-N
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Description

2-Ethynyl-5-methylpyrazine is an organic compound with the molecular formula C7H6N2. It belongs to the class of pyrazines, which are characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinct structure, where an ethynyl group (C≡CH) is attached to the second carbon of the pyrazine ring, and a methyl group (CH3) is attached to the fifth carbon. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethynyl-5-methylpyrazine can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloro-5-methylpyrazine with acetylene in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and pressures to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethynyl-5-methylpyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethynyl-5-methylpyrazine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-vinylpyrazine
  • 2-Ethyl-5-methylpyrazine
  • 2,5-Dimethylpyrazine
  • 2,3-Diethyl-5-methylpyrazine

Uniqueness

2-Ethynyl-5-methylpyrazine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity compared to other similar compounds. This unique structure allows it to participate in a wider range of chemical reactions, making it a valuable compound in various scientific research applications .

Properties

IUPAC Name

2-ethynyl-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-3-7-5-8-6(2)4-9-7/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCMJRITGMORDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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